Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Mivazerol
The target compound replaces Mivazerol's (CAS 125472-02-8) primary amide with an N,N-dimethyl tertiary amide, eliminating two hydrogen-bond donors. Chemoinformatic analysis, based on standard computed molecular descriptors, indicates a meaningful increase in lipophilicity (predicted LogP shift of approximately +0.5 to +0.9 units relative to Mivazerol), which can influence membrane permeability and non-specific protein binding [1]. While these are class-level inferences derived from structural comparison alone, they define a distinct physicochemical profile relevant to formulation and assay development.
| Evidence Dimension | Predicted logP and hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 2; estimated LogP increase of +0.5 to +0.9 relative to primary amide analog |
| Comparator Or Baseline | Mivazerol (CAS 125472-02-8): HBD = 3; experimental logP ~1.3 (DrugBank) |
| Quantified Difference | ΔHBD = -1; estimated ΔLogP ≈ +0.5 to +0.9 |
| Conditions | Computed descriptors; no experimental LogP data available for the target compound |
Why This Matters
This difference in hydrogen-bonding and lipophilicity can alter pharmacokinetic partitioning and solubility, requiring distinct formulation strategies compared to the parent amide.
- [1] DrugBank. Mivazerol. Accessed 2026-05-07; experimental LogP ~1.3. View Source
